molecular formula C17H33N3O3 B7928556 [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928556
M. Wt: 327.5 g/mol
InChI Key: OHSIXMJTPZUKHQ-RUXDESIVSA-N
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Description

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves several steps:

  • Formation of the Amino Acid Derivative:

    • Starting with (S)-2-Amino-3-methylbutyric acid, the amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
    • The carboxylic acid group is then activated using reagents like dicyclohexylcarbodiimide (DCC) and coupled with cyclohexylamine to form the amide bond.
  • Cyclohexyl Derivative Formation:

    • The cyclohexylamine derivative is then reacted with methyl isocyanate to introduce the carbamic acid tert-butyl ester group.
  • Deprotection and Final Coupling:

    • The protecting groups are removed under acidic conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamate groups.

    Reduction: Reduction reactions can target the carbamate ester, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of N-oxides or carbamate derivatives.

    Reduction: Formation of primary alcohols or amines.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block for the development of novel pharmaceuticals.

Biology:

  • Investigated for its potential as a bioactive compound in enzyme inhibition studies.
  • Explored for its role in modulating biological pathways.

Medicine:

  • Potential applications in the development of drugs targeting specific enzymes or receptors.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in research and development for new chemical processes.

Mechanism of Action

The mechanism of action of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

  • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid methyl ester
  • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

Comparison:

  • Structural Differences: The presence of different ester groups (methyl vs. tert-butyl) can significantly affect the compound’s solubility, stability, and reactivity.
  • Reactivity: The tert-butyl ester variant may exhibit different reactivity patterns compared to the methyl ester due to steric hindrance.
  • Applications: While both compounds may be used in similar applications, their efficacy and suitability can vary based on their chemical properties.

This detailed article provides a comprehensive overview of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-12-7-9-13(10-8-12)20(6)16(22)23-17(3,4)5/h11-14H,7-10,18H2,1-6H3,(H,19,21)/t12?,13?,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSIXMJTPZUKHQ-RUXDESIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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